![molecular formula C12H11N3O3S B5817335 N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide, commonly known as PSOP, is a chemical compound that has gained significant attention in the field of scientific research. PSOP is a potent inhibitor of the enzyme protein phosphatase 2A (PP2A), which is involved in various cellular processes, including cell division, differentiation, and apoptosis.
作用机制
PSOP acts as a potent inhibitor of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide, which is a serine/threonine phosphatase that regulates various cellular processes, including cell cycle progression, DNA damage response, and apoptosis. N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide is a heterotrimeric enzyme complex consisting of a catalytic subunit, a scaffold subunit, and a regulatory subunit. PSOP binds to the regulatory subunit of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide and prevents the formation of the active holoenzyme, leading to the inhibition of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide activity. This results in the dysregulation of various signaling pathways involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
PSOP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PSOP induces cell death by activating the apoptotic pathway and inhibiting cell proliferation and migration. In animal models of neurodegenerative diseases, PSOP reduces oxidative stress and inflammation and improves cognitive function. Additionally, PSOP has been found to inhibit the replication of various viruses by disrupting the viral life cycle.
实验室实验的优点和局限性
PSOP has several advantages for lab experiments, including its high potency and specificity for N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide inhibition, its ease of synthesis, and its broad range of potential therapeutic applications. However, PSOP also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and the lack of in vivo studies in humans.
未来方向
There are several future directions for PSOP research, including the development of more potent and selective N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide inhibitors, the investigation of PSOP's potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases, and the evaluation of PSOP's safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying PSOP's effects on N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide and its downstream signaling pathways.
合成方法
PSOP can be synthesized using a simple one-pot reaction involving the reaction of 3-pyridinecarboximidamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学研究应用
PSOP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide has been shown to play a critical role in the development and progression of cancer by regulating various signaling pathways involved in cell proliferation and survival. PSOP has been found to induce cell death in various cancer cell lines by inhibiting N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide activity and activating the apoptotic pathway. PSOP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PSOP has been found to inhibit the replication of various viruses, including HIV, hepatitis C, and Zika virus, by disrupting the viral life cycle.
属性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-12(10-5-4-8-14-9-10)15-18-19(16,17)11-6-2-1-3-7-11/h1-9H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFWVSIECDJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

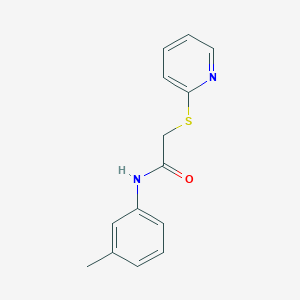
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
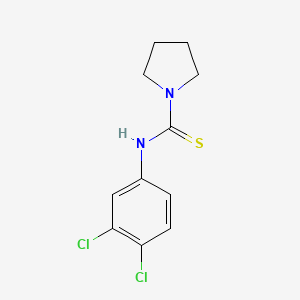

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
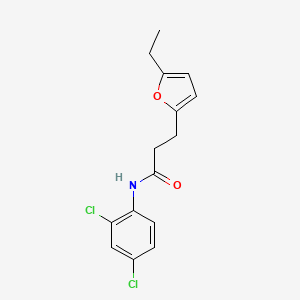
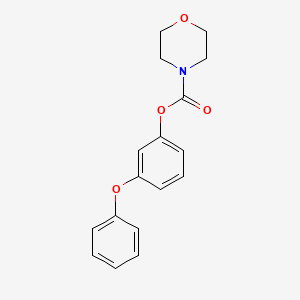
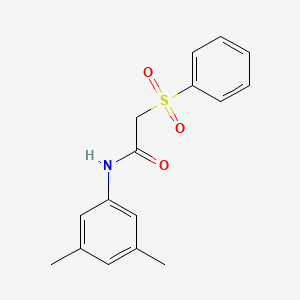
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)

![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)